6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine molecular structure and IUPAC name
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, a fluorinated derivative of the tetrahydrocarbazole scaffold. Given the limited direct research on this specific isomer, this document synthesizes available data, draws logical inferences from closely related analogues, and proposes experimental pathways to facilitate further investigation.
Molecular Structure and IUPAC Nomenclature
The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.
IUPAC Name
The formal IUPAC name for the compound is 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine . This name is derived from the core tetrahydrocarbazole ring system, with numbering conventions dictating the positions of the fluoro and amine substituents.
Chemical Structure
The molecule consists of a tricyclic system where a benzene ring is fused to a pyrrole ring, which in turn is fused to a cyclohexene ring. A fluorine atom is substituted at the 6-position of the aromatic ring, and a primary amine group is attached to the 2-position of the saturated carbocyclic ring. The Chemical Abstracts Service (CAS) registry number for this specific compound is 907211-97-6 [1][2].
Molecular Structure Diagram
Caption: 2D representation of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine.
Physicochemical Properties and Characterization
While specific experimental data for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is not extensively published, we can infer its properties based on its structural motifs and data from analogous compounds.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₁₂H₁₃FN₂ | Based on structural analysis. |
| Molecular Weight | 204.25 g/mol | Calculated from the molecular formula[3]. |
| Appearance | Likely a solid at room temperature | Tetrahydrocarbazole and its derivatives are typically solids[4]. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar heterocyclic amines. |
| ¹⁹F NMR | Chemical shift around -120 to -130 ppm | This range is characteristic of a fluorine atom attached to an electron-rich aromatic system, as seen in the 1-amine isomer[3]. |
| ¹H NMR | Aromatic, aliphatic, and amine proton signals | Characteristic peaks for the tetrahydrocarbazole scaffold are expected[5]. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 204.11 | Reflecting the monoisotopic mass of the compound. |
Synthesis Methodology
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials.
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-one (Precursor)
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Reaction Setup: To a solution of 4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add cyclohexane-1,3-dione (1.0 eq).
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Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
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Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The Fischer indole synthesis is a classic and reliable method for constructing the carbazole ring system from a phenylhydrazine and a ketone or aldehyde[4]. The acidic catalyst facilitates the necessary cyclization and dehydration steps.
Step 2: Reductive Amination to Yield 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
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Reaction Setup: Dissolve the ketone precursor (1.0 eq) in methanol.
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Reagents: Add ammonium acetate (excess, e.g., 10 eq) followed by the portion-wise addition of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 eq).
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Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux until the starting material is consumed (monitored by TLC). This reaction is analogous to the synthesis of the 6-chloro-1-amine derivative[6].
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Work-up and Purification: Quench the reaction carefully with water and adjust the pH to be basic. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
Causality: Reductive amination is a highly effective method for converting ketones to amines. Ammonium acetate serves as the ammonia source to form an intermediate imine, which is then selectively reduced by sodium cyanoborohydride in situ.
Potential Biological Activity and Applications
While direct biological studies on 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine are not prominent in the literature, the carbazole scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
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Antimicrobial and Anticancer Properties: Carbazole derivatives have been extensively investigated for their antimicrobial and antitumor activities[7][8]. The planar aromatic system can intercalate with DNA, and various substitutions can lead to the inhibition of key enzymes in pathogens or cancer cells.
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Neuroprotective Effects: The carbazole ring is a core component of several compounds with neuroprotective properties[7].
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Enzyme Inhibition: The closely related 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied as a potential inhibitor of CpxA phosphatase activity in bacteria, suggesting potential applications in combating bacterial infections[3]. It is plausible that the 2-amine isomer could exhibit similar or novel enzyme inhibitory activities.
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Anti-inflammatory Activity: Many heterocyclic compounds, including carbazoles, have demonstrated anti-inflammatory effects[7].
The presence of the fluorine atom in the 6-position is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. Therefore, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine represents a promising candidate for further investigation in various therapeutic areas.
Conclusion and Future Directions
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a structurally interesting molecule with significant potential for drug discovery and development. While specific research on this isomer is limited, this guide provides a solid foundation for its study by outlining its structure, proposing a viable synthetic route, and contextualizing its potential biological activities based on well-understood principles of medicinal chemistry and the known properties of the carbazole family.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, screening for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, is warranted to unlock the full therapeutic potential of this promising fluorinated carbazole derivative.
References
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Sekar, M., Velmurugan, R., Chandramohan, A., Ramesh, P., & Ponnuswamy, M. N. (2011). 2-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3270. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
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PubChem. 2,3,4,9-tetrahydro-1H-carbazol-6-amine. Retrieved from [Link]
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Sekar, M., Velmurugan, R., Chandramohan, A., Ramesh, P., & Ponnuswamy, M. N. (2011). 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3268. Retrieved from [Link]
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Kamal, A., & Nimbarte, V. D. (2019). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(15), 1228-1245. Retrieved from [Link]
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